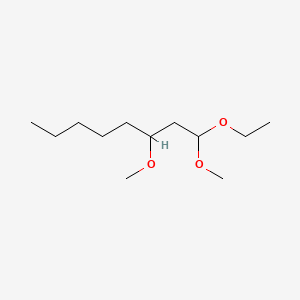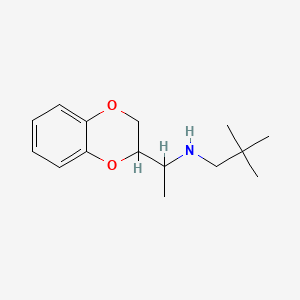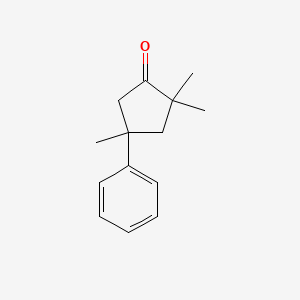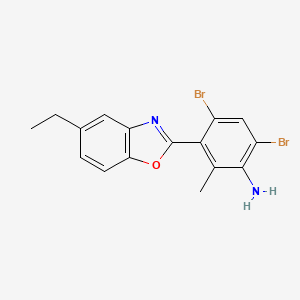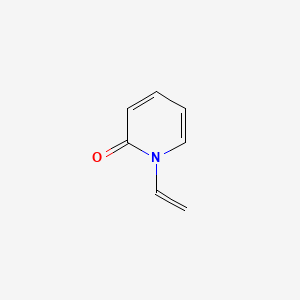![molecular formula C36H31N3O2 B13790781 4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a valuable intermediate in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(4-aminophenyl)phenyl]aniline typically involves the reaction of 3,5-bis(4-aminophenyl)benzene with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
2,5-bis(ethenyl)terephthalaldehyde is synthesized through the reaction of terephthalaldehyde with ethylene in the presence of a catalyst. This reaction is typically conducted under high temperature and pressure to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-[3,5-Bis(4-aminophenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
作用机制
The mechanism of action of 4-[3,5-Bis(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing its biological and chemical activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or materials science .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Shares a similar structure but differs in the arrangement of amino groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with multiple amino groups and aromatic rings, used in similar applications.
Uniqueness
4-[3,5-Bis(4-aminophenyl)phenyl]aniline is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of advanced materials and bioactive compounds .
属性
分子式 |
C36H31N3O2 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC 名称 |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde |
InChI |
InChI=1S/C24H21N3.C12H10O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-15H,25-27H2;3-8H,1-2H2 |
InChI 键 |
FMJNEWBAAWJHHI-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=C(C=C1C=O)C=C)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


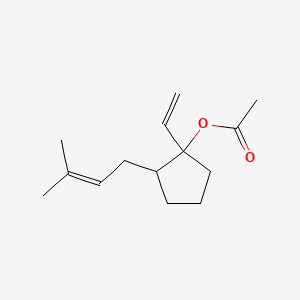
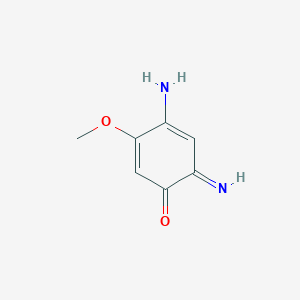
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

